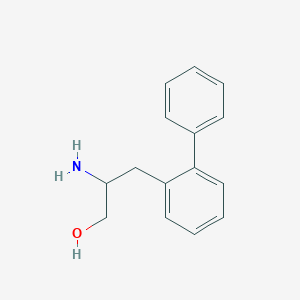
2-Amino-3-(2-phenylphenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(2-phenylphenyl)propan-1-ol is an organic compound with the molecular formula C15H17NO It is a derivative of phenylpropanolamine and features a biphenyl structure, which consists of two connected benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-phenylphenyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-phenylphenylacetonitrile.
Reduction: The nitrile group is reduced to an amine using hydrogen gas in the presence of a palladium catalyst.
Hydroxylation: The resulting amine is then hydroxylated to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-(2-phenylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-3-(2-phenylphenyl)propan-1-ol.
Reduction: Formation of 2-amino-3-(2-phenylphenyl)propan-1-amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2-Amino-3-(2-phenylphenyl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(2-phenylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-phenylpropan-1-ol: A simpler analog with a single benzene ring.
2-Amino-3-(benzyloxy)propan-1-ol: Contains a benzyloxy group instead of a biphenyl structure.
3-Amino-1-phenylpropan-1-ol: Another analog with a different substitution pattern.
Uniqueness
2-Amino-3-(2-phenylphenyl)propan-1-ol is unique due to its biphenyl structure, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
254427-44-6 |
|---|---|
Fórmula molecular |
C15H17NO |
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
2-amino-3-(2-phenylphenyl)propan-1-ol |
InChI |
InChI=1S/C15H17NO/c16-14(11-17)10-13-8-4-5-9-15(13)12-6-2-1-3-7-12/h1-9,14,17H,10-11,16H2 |
Clave InChI |
ATUKOMFTQRFVJC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2CC(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















